![molecular formula C30H30BrNO5 B12631496 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol CAS No. 946534-31-2](/img/structure/B12631496.png)
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a piperidine ring, and a benzopyrano-benzoxepine core, making it an interesting subject for chemical research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol typically involves multi-step organic reactions. The process begins with the bromination of a phenyl precursor, followed by the introduction of the piperidine ring through nucleophilic substitution. The benzopyrano-benzoxepine core is then constructed via cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be utilized to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the double bonds in the core structure can be hydrogenated.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide or thiourea. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-d
Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms.
Biology: As a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: Potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent, given its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism by which 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 8-{3-Bromo-4-[2-(morpholin-4-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol : Similar structure but with a morpholine ring instead of a piperidine ring.
- 8-{3-Bromo-4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol : Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
946534-31-2 |
|---|---|
Fórmula molecular |
C30H30BrNO5 |
Peso molecular |
564.5 g/mol |
Nombre IUPAC |
19-[3-bromo-4-(2-piperidin-1-ylethoxy)phenyl]-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaene-5,15-diol |
InChI |
InChI=1S/C30H30BrNO5/c31-25-16-19(4-9-26(25)36-15-13-32-11-2-1-3-12-32)30-29-23(22-7-5-21(34)18-28(22)37-30)10-14-35-27-17-20(33)6-8-24(27)29/h4-9,16-18,30,33-34H,1-3,10-15H2 |
Clave InChI |
JFYXRAVZLXWQMY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCOC2=C(C=C(C=C2)C3C4=C(CCOC5=C4C=CC(=C5)O)C6=C(O3)C=C(C=C6)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12631417.png)
![N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide](/img/structure/B12631425.png)
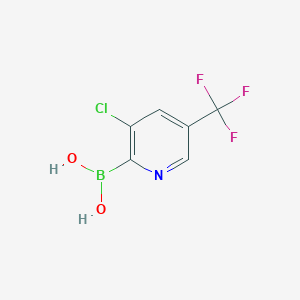
![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)
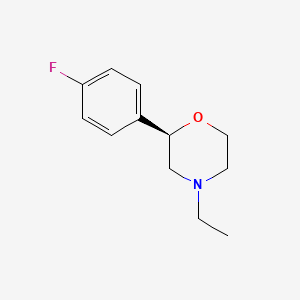
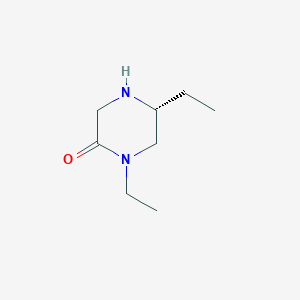
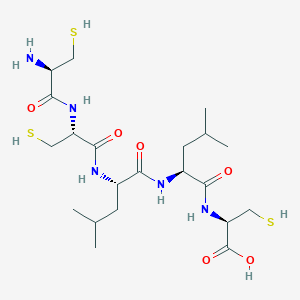
![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide](/img/structure/B12631453.png)

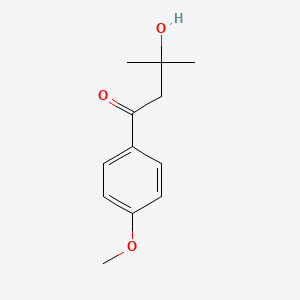
![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)
![O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine](/img/structure/B12631482.png)

![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)
